4-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95%
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Overview
Description
4-(2-Chloro-4-ethoxyphenyl)benzoic acid, or 4-CEPBA, is an organic compound belonging to the class of aromatic carboxylic acids. It is a colorless solid that is soluble in organic solvents. 4-CEPBA has been used in various scientific research applications, including drug design and synthesis, as well as for laboratory experiments.
Scientific Research Applications
4-CEPBA has been used in various scientific research applications, including drug design and synthesis. It has been used as a starting material for the synthesis of various compounds, such as 4-aryloxybenzoic acids and 4-aryloxybenzamides, which are important intermediates for the preparation of pharmaceuticals and other organic compounds. Additionally, it has been used as a reagent in the synthesis of 1,4-dihydropyridines and other heterocyclic compounds.
Mechanism of Action
4-CEPBA is an aromatic carboxylic acid, which means that it is capable of forming strong hydrogen bonds with other molecules. This allows it to act as a catalytic agent in certain reactions, such as the synthesis of 1,4-dihydropyridines. Additionally, 4-CEPBA has been found to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
4-CEPBA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Additionally, it has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and thromboxanes. Finally, 4-CEPBA has been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
4-CEPBA has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is soluble in organic solvents, which makes it easy to handle and store. Additionally, it is an aromatic carboxylic acid, which allows it to act as a catalytic agent in certain reactions. However, 4-CEPBA also has some limitations. It is a relatively unstable compound, and it has a low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 4-CEPBA. It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and other heterocyclic compounds. Additionally, it could be used as an inhibitor of enzymes involved in the breakdown of acetylcholine in the nervous system, as well as for its anti-inflammatory and antioxidant effects. Finally, it could be used as a reagent in the synthesis of 1,4-dihydropyridines and other heterocyclic compounds.
Synthesis Methods
4-CEPBA can be synthesized through a multi-step process involving the reaction of 2-chloro-4-ethoxyphenol with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 4-CEPBA.
properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-12-7-8-13(14(16)9-12)10-3-5-11(6-4-10)15(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKIKZSRFDVTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683377 |
Source
|
Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
892844-02-9 |
Source
|
Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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